![molecular formula C12H11FO3 B14312288 Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate CAS No. 111556-82-2](/img/structure/B14312288.png)
Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a fluorophenyl group and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(4-chlorophenyl)methylidene]-3-oxobutanoate
- Methyl 2-[(4-bromophenyl)methylidene]-3-oxobutanoate
- Methyl 2-[(4-methylphenyl)methylidene]-3-oxobutanoate
Uniqueness
Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
111556-82-2 |
|---|---|
Fórmula molecular |
C12H11FO3 |
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11FO3/c1-8(14)11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3 |
Clave InChI |
AUSGCJVENWZWPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=CC=C(C=C1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
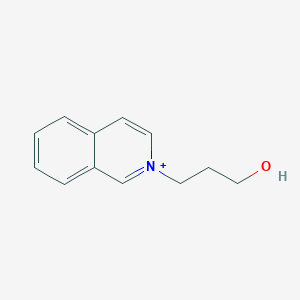
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
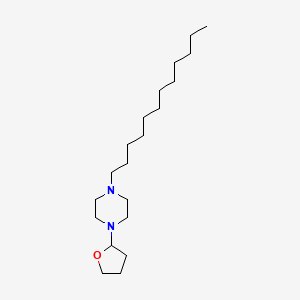
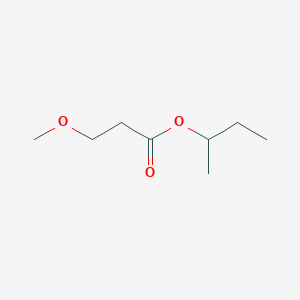
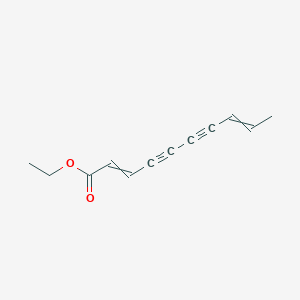

![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
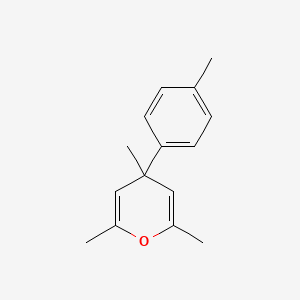
![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
